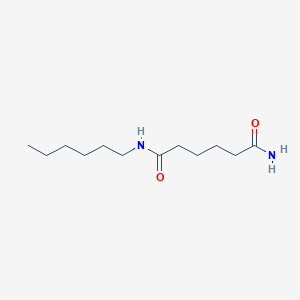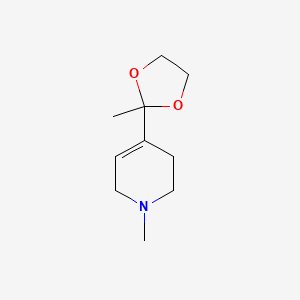
2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with a molecular formula of C10H10N2O4. This compound is known for its unique structure, which includes an indole ring substituted with two hydroxyl groups and an oxoacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dihydroxyindole, which is a key intermediate.
Oxidation: The indole derivative undergoes oxidation to introduce the hydroxyl groups at the 5 and 6 positions.
Acylation: The oxidized product is then subjected to acylation using oxalyl chloride to introduce the oxoacetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.
Substitution: The hydroxyl groups on the indole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amides or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Aplicaciones Científicas De Investigación
2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl groups on the indole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxoacetamide group may also play a role in binding to active sites or interacting with other molecules in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydroxyindole: A precursor in the synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide.
Indole-3-acetic acid: Another indole derivative with different functional groups.
2-Oxoindole: A compound with a similar oxo group but lacking the hydroxyl substitutions.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxoacetamide groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H8N2O4/c11-10(16)9(15)5-3-12-6-2-8(14)7(13)1-4(5)6/h1-3,12-14H,(H2,11,16) |
Clave InChI |
OAGOHANVFSQANQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1O)O)NC=C2C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)



![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)





![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)


